2-(benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-(benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides . The final step involves coupling the benzimidazole and oxazole intermediates with the carboxamide group under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs .
Scientific Research Applications
2-(benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can mimic naturally occurring nucleotides, allowing the compound to bind to enzymes and receptors involved in various biological processes . The oxazole ring can interact with metal ions and other cofactors, modulating the activity of metalloenzymes . The carboxamide group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Oxazole derivatives: Compounds like oxaprozin, a nonsteroidal anti-inflammatory drug.
Carboxamide derivatives: Compounds such as thalidomide, which has immunomodulatory and anti-inflammatory properties.
Uniqueness
2-(benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide is unique due to its combination of benzimidazole, oxazole, and carboxamide moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-16-7-9-17(10-8-16)28-12-11-25(2)22(27)19-14-29-21(24-19)13-26-15-23-18-5-3-4-6-20(18)26/h3-10,14-15H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWZUGFFCWMXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN(C)C(=O)C2=COC(=N2)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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